2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(p-tolyl)acetamide
Description
2-((4-Butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(p-tolyl)acetamide is a thiadiazine-derived acetamide compound characterized by a benzo-fused 1,2,4-thiadiazine ring system substituted with a butyl group and a sulfonyl moiety (1,1-dioxido). The thioether linkage connects the thiadiazine core to an acetamide group, which is further substituted with a para-tolyl (p-tolyl) aromatic ring. This structure imparts unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry, particularly for enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S2/c1-3-4-13-23-17-7-5-6-8-18(17)28(25,26)22-20(23)27-14-19(24)21-16-11-9-15(2)10-12-16/h5-12H,3-4,13-14H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCJFOOSCJWSKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the MRGX2 receptor . MRGX2 is a G protein-coupled receptor that plays a significant role in various physiological processes, including pain perception and inflammation.
Mode of Action
The compound interacts with its target, the MRGX2 receptor, by binding to it and acting as an inhibitor . This inhibitory action prevents the receptor from activating its downstream signaling pathways, thereby modulating the physiological processes that the receptor is involved in.
Biochemical Pathways
Upon binding to the MRGX2 receptor, the compound inhibits the receptor’s activity, which in turn affects the downstream signaling pathways associated with the receptor. These pathways are involved in various physiological processes, including pain perception and inflammation. By inhibiting the MRGX2 receptor, the compound can potentially alleviate symptoms associated with these processes.
Result of Action
The inhibition of the MRGX2 receptor by the compound can lead to a decrease in pain perception and inflammation. This suggests that the compound could potentially be used in the treatment of conditions associated with these symptoms.
Biological Activity
2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(p-tolyl)acetamide is a synthetic compound characterized by its complex molecular structure that includes a thiadiazine moiety. This compound has garnered attention due to its potential biological activities, particularly in the realms of antimicrobial and anti-inflammatory effects.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 435.6 g/mol. Its structure is defined by the presence of a benzo[e][1,2,4]thiadiazine core linked to a thioether and an acetamide group.
| Property | Value |
|---|---|
| Molecular Formula | C21H29N3O3S2 |
| Molecular Weight | 435.6 g/mol |
| CAS Number | 933024-96-5 |
Antimicrobial Properties
Research indicates that compounds with similar structural features to 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(p-tolyl)acetamide exhibit significant antimicrobial activity. For instance, derivatives of thiadiazine have been shown to possess broad-spectrum antibacterial and antifungal properties.
A study evaluating the antimicrobial efficacy of related compounds found that certain derivatives demonstrated minimal inhibitory concentrations (MICs) as low as 50 µg/mL against various pathogens, indicating potent antimicrobial potential . The mechanism of action is believed to involve disruption of bacterial cell walls or inhibition of essential metabolic pathways.
Anti-inflammatory Effects
In addition to antimicrobial properties, compounds derived from thiadiazine frameworks have been reported to exhibit anti-inflammatory activity. In vitro assays have demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines in immune cells. For example, a related compound was shown to reduce the secretion of TNF-alpha and IL-6 in macrophage cultures .
Case Study 1: Antimicrobial Efficacy
A recent study synthesized several derivatives of thiadiazine and evaluated their antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant inhibition at concentrations comparable to standard antibiotics .
Case Study 2: Inhibition of Inflammatory Response
Another investigation focused on the anti-inflammatory properties of thiadiazine derivatives. The study utilized lipopolysaccharide (LPS)-stimulated macrophages to assess cytokine production. Results showed that treatment with the compound led to a marked decrease in inflammatory markers compared to untreated controls .
The biological activity of 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(p-tolyl)acetamide is likely attributed to its interaction with specific enzymes or receptors involved in metabolic pathways. The thiadiazine ring may play a critical role in binding to target sites within microbial cells or inflammatory pathways.
Comparison with Similar Compounds
2-[(4-Butyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide ()
- Key Differences: The aryl substituent is replaced with a 3-chloro-2-methylphenyl group instead of p-tolyl.
- Synthesis : Prepared via similar sulfanyl-acetamide coupling strategies.
2-[(7-Fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio]-N-(2-phenylethyl)acetamide ()
- Key Differences :
- A fluorine atom is introduced at the 7-position of the benzothiadiazine ring.
- The acetamide is linked to a phenethyl group rather than p-tolyl.
- Properties :
Functional Group Analogues
2-((3-Cyano-6-(trifluoromethyl)pyridin-2-yl)thio)-N-(p-tolyl)acetamide (LBJ-13, )
Compound 154 (): 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(p-tolyl)pyrimidin-2-yl)acetamide
- Key Differences :
- The core is a 1,3,4-oxadiazole ring instead of benzothiadiazine.
- A pyrimidinyl group replaces the p-tolyl acetamide.
- Activity: Potent cytotoxicity against A549 lung cancer cells (IC50 = 3.8 ± 0.02 μM). Demonstrates a 25-fold selectivity over noncancerous HEK cells .
Acetamide-Linked Derivatives
Thioxothiazolidinyl-Acetamides ()
- Examples :
- N-Allyl-3-benzyl-4-oxo-2-thioxothiazolidine-5-carboxamide.
- 2-(3-Butyl-4-oxo-2-thioxothiazolidin-5-yl)-N-isobutylacetamide.
- Key Differences :
- Thioxothiazolidine cores instead of benzothiadiazine.
- Variable alkyl/aryl substituents on the acetamide.
- Activity : Evaluated as urease inhibitors, with structure-activity relationships (SAR) highlighting the importance of hydrophobic substituents .
Structure-Activity Relationship (SAR) Insights
Electron-Withdrawing Groups : Sulfonyl (1,1-dioxido) and halogen (e.g., Cl, F) substituents enhance electronic interactions with target proteins, as seen in cytotoxic Compound 154 and fluorinated analogs .
Aryl Substitutions : The p-tolyl group balances hydrophobicity and steric effects, whereas bulkier substituents (e.g., 3-chloro-2-methylphenyl) may reduce binding efficiency in certain targets .
Q & A
Q. What are the critical parameters for optimizing the synthesis of 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(p-tolyl)acetamide?
- Methodological Answer :
Synthesis requires precise control of temperature (60–80°C), solvent selection (polar aprotic solvents like DMF or DMSO), and reaction time (12–24 hours). Catalysts such as triethylamine or DMAP are often employed to enhance thioether bond formation. For example, analogous benzothiadiazine derivatives achieved 75–85% yields under inert atmospheres (N₂/Ar) to prevent oxidation . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the compound ≥95% purity .
Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry, e.g., distinguishing thiadiazine ring protons (δ 7.2–8.1 ppm) and butyl chain protons (δ 0.8–1.6 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., theoretical [M+H]⁺ = 491.12 g/mol) and detects fragmentation patterns .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) and monitor degradation under stress conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents in this compound?
-
Methodological Answer :
SAR studies should systematically modify substituents (e.g., butyl chain length, p-tolyl group) and compare bioactivity. For example:Substituent Modification Biological Impact (Analogous Compounds) Reference Replacement of butyl with ethyl Reduced lipophilicity, decreased enzyme inhibition potency (IC₅₀ ↑2-fold) Fluorination of p-tolyl group Enhanced metabolic stability (t₁/₂ ↑30%) in microsomal assays In vitro assays (e.g., enzyme inhibition, cytotoxicity) paired with computational docking (AutoDock Vina) can identify critical binding interactions .
Q. What strategies resolve contradictions in bioactivity data across different experimental models?
- Methodological Answer :
Contradictions often arise from assay variability (e.g., cell line specificity, enzyme isoforms). Mitigation strategies include:- Standardized protocols : Replicate assays in ≥3 cell lines (e.g., HEK293, HepG2) with consistent seeding density and passage number .
- Mechanistic validation : Use CRISPR knockouts or siRNA silencing to confirm target specificity. For example, if conflicting cytotoxicity data arise, validate via target-specific rescue experiments .
- Meta-analysis : Compare data with structurally related benzothiadiazine derivatives to identify trends (e.g., logP vs. membrane permeability) .
Q. Which computational methods are recommended to predict molecular interactions and binding modes?
- Methodological Answer :
- Molecular Docking : Use Schrödinger Suite or MOE to model interactions with targets (e.g., kinases, GPCRs). Focus on hydrogen bonding (thiadiazine sulfonyl group) and hydrophobic contacts (butyl/p-tolyl groups) .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulations (100 ns) assess stability of ligand-receptor complexes in physiological conditions .
- Free Energy Calculations : MM-PBSA/GBSA quantifies binding affinities, identifying critical residues for mutagenesis studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
